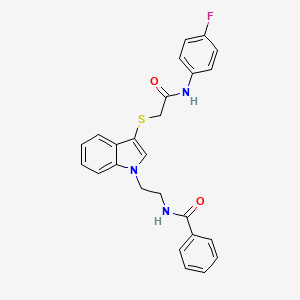![molecular formula C22H18Cl2F3N3O B2583322 (3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone CAS No. 1030386-37-8](/img/structure/B2583322.png)
(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves extensive synthetic efforts . Many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of the compound with different electronegative groups .
Molecular Structure Analysis
The molecular structure of this compound is unique and allows for various applications in scientific research. The presence of the pyrazole ring and the trifluoromethyl group contributes to its versatility.
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps . The process includes derivatizing the C-4 alkyl chain on the pyrazole ring of the compound with different electronegative groups .
Scientific Research Applications
Chemical Inhibitors and Enzyme Studies
One potential application area is the development and study of chemical inhibitors, particularly for cytochrome P450 enzymes, which are crucial for drug metabolism. The specific structure of the compound might offer selective inhibition properties for certain P450 isoforms, aiding in understanding drug-drug interactions and metabolism (Khojasteh et al., 2011).
Synthesis of Heterocycles
The compound's structure suggests its utility in the synthesis of heterocyclic compounds. Such molecules have wide applications in medicinal chemistry, including as building blocks for drugs targeting various diseases. Research into the reactivity of similar molecules could provide valuable insights into novel synthetic pathways and heterocyclic compound applications (Gomaa & Ali, 2020).
Environmental Toxicology
Research into chlorophenols, which share structural motifs with the given compound, has evaluated the ecological and toxicological impacts of these chemicals on aquatic environments. Understanding these impacts can inform the safe handling and disposal of related compounds (Krijgsheld & Gen, 1986).
Antifungal and Antimicrobial Applications
The pyrazole moiety in the compound is of interest for its potential antifungal and antimicrobial properties. Studies on small molecules targeting Fusarium oxysporum suggest that modifications to the pyrazole structure can enhance antifungal activity, indicating a possible research application for the compound (Kaddouri et al., 2022).
Remediation of Organic Pollutants
Compounds with similar structural features have been studied for their role in the enzymatic remediation of organic pollutants. Such research is vital for developing more efficient methods to treat industrial wastewater and mitigate environmental contamination (Husain & Husain, 2007).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N3O/c23-17-5-4-15(11-18(17)24)21(31)30-8-6-13(7-9-30)19-12-20(29-28-19)14-2-1-3-16(10-14)22(25,26)27/h1-5,10-13H,6-9H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHRVXDPHQAQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
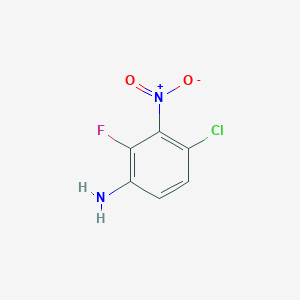
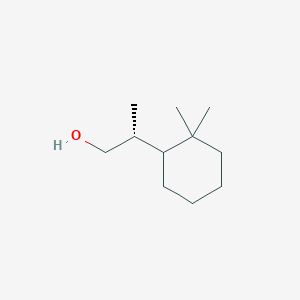
![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
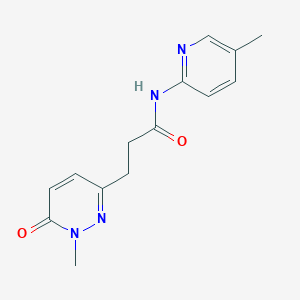
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)
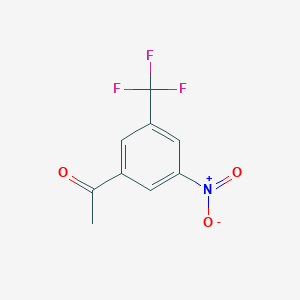
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)

